4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(oxolan-3-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXLVIAUPCYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731308 | |
| Record name | 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040377-07-8 | |
| Record name | 4-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(oxolan-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis
| Step | Reaction | Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of 3-oxo-3-cyclopentylpropanenitrile | Alkylation of methyl cyclopentyl formate with acetonitrile under strong base | Methyl cyclopentyl formate, CH3CN, strong alkali | Mild temperature, controlled pH | Formation of keto-nitrile intermediate |
| 2 | Reduction to (S)-3-cyclopentyl-3-hydroxypropionitrile | Enantioselective reduction using chiral borane reagent | Chiral borane reagent (R-CBS) | Room temperature | High stereoselectivity, low cost |
| 3 | Mitsunobu reaction to introduce 4-nitro-1H-pyrazol-1-yl group | Coupling of hydroxy intermediate with 4-nitropyrazole | 4-nitropyrazole, Mitsunobu reagents | Ambient conditions | Avoids side reactions, improves yield |
| 4 | Reduction of nitro group to amino | Conversion of nitro to amino group | Suitable reducing agent (e.g., catalytic hydrogenation) | Mild conditions | Prepares for bromination |
| 5 | Diazotization and Sandmeyer reaction | Conversion of amino group to bromine substituent | Diazotization reagents, CuBr | Mild temperature | Final introduction of bromine at 4-position |
This method, originally developed for a cyclopentyl analog, is advantageous for its:
- Use of commercially available chiral reagents for stereoselectivity.
- Mild reaction conditions avoiding extremes of temperature or pressure.
- High yields and straightforward purification steps.
- Suitability for scale-up in industrial production.
Adaptation for Tetrahydrofuran-3-yl Substitution
For this compound, the key difference lies in the substituent at the 1-position. The tetrahydrofuran-3-yl group can be introduced by:
- Using tetrahydrofuran-3-yl-containing precursors analogous to the cyclopentyl intermediates.
- Employing Mitsunobu reaction conditions to couple the pyrazole nitrogen with the tetrahydrofuran-3-yl moiety.
- Ensuring stereochemical control if the tetrahydrofuran substituent is chiral.
The pyrazole ring formation and bromination steps remain consistent with the general approach.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Pyrazole ring formation | Reaction of hydrazine with 1,3-diketones or related carbonyls | Well-established chemistry; versatile | Requires careful control to avoid side products |
| Introduction of tetrahydrofuran-3-yl | Mitsunobu reaction or nucleophilic substitution with tetrahydrofuran derivatives | High specificity; mild conditions | Potential stereochemical complexity |
| Bromination at 4-position | Diazotization and Sandmeyer reaction or direct bromination | High regioselectivity | Requires handling of diazonium intermediates |
| Stereoselective reduction | Use of chiral borane reagents (e.g., R-CBS) | High enantiomeric excess; scalable | Cost and availability of chiral reagents |
Research Findings and Industrial Relevance
- The use of chiral borane reagents such as R-CBS in the reduction step provides excellent stereoselectivity, which is critical for biological activity and drug development.
- Mitsunobu reactions with 4-nitropyrazole improve yield and reduce side reactions compared to other coupling methods.
- The diazotization and Sandmeyer reaction sequence for bromination is a reliable and mild method to introduce the bromine atom at the 4-position of the pyrazole ring.
- The overall synthesis avoids harsh conditions such as high temperature or pressure, making it suitable for industrial scale-up.
- Although specific data on this compound are limited, the analogous cyclopentyl derivatives demonstrate the feasibility of this route for related compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted pyrazoles or other derivatives.
Scientific Research Applications
Organic Synthesis
4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.
Key Reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, facilitating the creation of diverse derivatives.
- Coupling Reactions: Employed in cross-coupling reactions to synthesize complex heterocycles.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.
Biological Activities:
- Antimicrobial Properties: Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity: Preliminary research shows that it may inhibit cancer cell proliferation by interfering with critical cellular pathways.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains using the disc diffusion method.
| Bacteria | Zone of Inhibition (mm) | Control (Penicillin) |
|---|---|---|
| Staphylococcus aureus | 16 | 18 |
| Escherichia coli | 14 | 15 |
This data indicates that the compound has comparable efficacy to standard antibiotics, highlighting its potential for further development as an antimicrobial agent.
Anticancer Mechanism
Research on the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells through oxidative stress mechanisms. A study conducted on breast cancer cell lines demonstrated a significant reduction in cell viability.
| Cell Line | IC50 (μM) | Control (DMSO) |
|---|---|---|
| MCF7 | 18 | >100 |
| HeLa | 22 | >100 |
The results suggest that this compound may serve as a promising lead compound for developing new cancer therapeutics.
Mechanism of Action
The mechanism by which 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazole derivatives vary widely based on substituents, which modulate reactivity, solubility, and biological activity. Key analogs include:
Positional Isomers
- 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole : A positional isomer with the THF substituent at the 2-position. Its ¹H NMR (CDCl₃) shows signals at δ 7.57 (d, J = 1 Hz) and δ 7.47 (s) for pyrazole protons, distinct from the 3-isomer due to steric and electronic differences .
Aryl-Substituted Pyrazoles
- 4-Bromo-1-phenyl-1H-pyrazole : Synthesized via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol. Exhibits ¹H NMR resonances at δ 7.45–7.35 (m, Ar-H) and δ 3.93 (s, OCH₃), with IR stretching at 1600 cm⁻¹ (C=N) .
- 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole : Features nitro and bromophenyl groups, contributing to strong electron-withdrawing effects. ¹H NMR (DMSO-d₆): δ 8.34 (d, Ar-H), δ 7.95 (d, Ar-H) .
Functionalized Derivatives
- 4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole: Incorporates a heptafluoropropyl group, enhancing lipophilicity. No spectroscopic data provided, but fluorine substituents typically reduce basicity .
- 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole : Similarity score 0.90 to the target compound. The trifluoromethyl group increases metabolic stability .
Physical and Spectroscopic Properties
The THF-substituted compound lacks reported melting points, but analogs with bulky substituents (e.g., sulfonamide in ) show higher melting points due to crystallinity. IR data for the target compound are absent, though THF’s ether linkage likely contributes to C-O stretches near 1100 cm⁻¹.
Biological Activity
4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is a pyrazole derivative that possesses unique structural features, including a bromine atom and a tetrahydrofuran (THF) group. Pyrazoles are recognized for their diverse biological activities, making them important in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on existing literature.
Structural Characteristics
The compound features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms that is known for various biological activities.
- Bromine Substitution : The presence of bromine at the 4-position may enhance the compound's reactivity and biological interaction.
- Tetrahydrofuran Moiety : This cyclic ether can influence solubility and molecular interactions.
General Activity of Pyrazoles
Pyrazoles are associated with a wide range of biological activities, including:
- Anti-inflammatory
- Analgesic
- Anticonvulsant
- Anticancer
- Antibacterial
- Antifungal
These properties stem from their ability to interact with various biological targets, such as enzymes and receptors .
Specific Findings Related to this compound
Current research on this compound is limited, but there are indications that it may exhibit:
- Anti-inflammatory Properties : Similar pyrazole derivatives have shown effectiveness in reducing inflammation.
- Potential Anticancer Activity : Pyrazoles have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
The precise mechanism of action for this compound remains unclear due to insufficient research. However, the structural characteristics suggest potential interactions with biological pathways involved in inflammation and cancer progression. The bromine atom may enhance electron density, affecting how the compound interacts with target proteins or enzymes.
Case Studies and Experimental Data
While specific case studies on this compound are scarce, related pyrazole compounds have demonstrated significant biological effects:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Anticancer | 2.76 µM (OVXF 899) | |
| Pyrazole Derivative B | Anti-inflammatory | Not specified | |
| Pyrazole Derivative C | Antibacterial | Lower than ciprofloxacin |
These findings highlight the potential for this compound to exhibit similar bioactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole, and what key reaction parameters influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with halogenation of a pyrazole precursor followed by substitution with tetrahydrofuran-3-yl groups. Key steps include:
- Sonogashira coupling for introducing alkyne groups to the pyrazole core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst .
- Nucleophilic substitution under inert atmosphere (N₂/Ar) to attach the tetrahydrofuran moiety, with solvents like DMF or acetonitrile optimizing reaction efficiency .
- Purification : Column chromatography (ethyl acetate/hexane gradients) isolates the product, achieving >95% purity. Reaction temperature (80–110°C) and stoichiometric ratios (1:1.2 for bromine substitution) critically impact yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., bromine-induced deshielding at C4) and integration ratios for tetrahydrofuran protons (δ 3.7–4.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 245.02) and isotopic patterns consistent with bromine .
- HPLC : Monitor purity using C18 columns (90:10 acetonitrile/water, UV detection at 254 nm). Retention time shifts indicate byproducts from incomplete substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in the compound's reactivity?
- Case Study : Discrepancies in predicted vs. observed nucleophilic substitution rates may arise from solvent effects (e.g., DMSO stabilizing transition states) or steric hindrance from the tetrahydrofuran ring.
- Approach :
- DFT Calculations : Compare energy barriers of proposed mechanisms (SN1 vs. SN2) with kinetic data .
- Isotopic Labeling : Use deuterated solvents to track solvent participation in rate-limiting steps .
- In Situ Monitoring : React-IR or NMR spectroscopy to detect intermediates (e.g., carbocation formation) .
Q. What strategies optimize the stability of this compound during long-term storage and experimental handling?
- Storage : Refrigerate at 2–8°C under inert gas (argon) to prevent hydrolysis of the bromine substituent .
- Handling : Use anhydrous solvents (e.g., THF stored over molecular sieves) to avoid moisture-induced degradation during reactions .
- Stability Assays : Accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to quantify degradation products (e.g., debrominated pyrazole) .
Q. What methodologies are employed to study the structure-activity relationships (SAR) of pyrazole derivatives containing bromine and tetrahydrofuran substituents?
- Analog Design : Synthesize derivatives with varied substituents (e.g., replacing bromine with chlorine or methyl groups) to assess electronic effects .
- Biological Assays :
- Kinase Inhibition : Measure IC50 values against target kinases (e.g., JAK2) using fluorescence polarization assays .
- Molecular Docking : Predict binding modes in enzyme active sites (e.g., hydrogen bonding with tetrahydrofuran oxygen) .
- X-ray Crystallography : Resolve crystal structures of protein-ligand complexes to validate SAR hypotheses .
Q. How should researchers design control experiments when investigating this compound's potential as a kinase inhibitor scaffold?
- Controls :
- Negative Controls : Use non-brominated analogs (e.g., 1-(tetrahydrofuran-3-yl)-1H-pyrazole) to isolate bromine's contribution to binding .
- Positive Controls : Compare with known kinase inhibitors (e.g., staurosporine) to benchmark potency .
- Assay Design :
- Dose-Response Curves : Test 10 nM–100 µM concentrations in triplicate to calculate IC50 with 95% confidence intervals .
- Selectivity Screening : Profile against kinase panels (e.g., 50+ kinases) to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
